2-Benzylpiperidine hydrochloride
Overview
Description
2-Benzylpiperidine hydrochloride is a compound with the molecular formula C12H18ClN . It is a derivative of 2-Benzylpiperidine, which is a stimulant drug of the piperidine class . The parent compound, 2-Benzylpiperidine, is similar in structure to other drugs such as methylphenidate and desoxypipradrol .
Synthesis Analysis
Piperidines, including 2-Benzylpiperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular weight of this compound is 211.73 g/mol . The InChI code for the compound is InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H
. The Canonical SMILES for the compound is C1CCNC(C1)CC2=CC=CC=C2.Cl
.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.73 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 211.1127773 g/mol .
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
2-Benzylpiperidine hydrochloride and its derivatives demonstrate potential in neurotransmitter reuptake inhibition, which can be useful in treating neuropsychiatric and neurodegenerative disorders. Arylpiperazine-benzylpiperidines, which are chemically related, have shown greater norepinephrine than serotonin reuptake inhibition, surpassing even standard drugs like venlafaxine hydrochloride in activity. This suggests their applicability in developing new therapeutic agents for such disorders (Paudel et al., 2016).
Cholinesterase Activity Inhibition
Donepezil hydrochloride, a compound structurally related to this compound, has been studied for its inhibitory effects on cholinesterase activity in various tissues. This property is particularly relevant for the treatment of Alzheimer's disease, highlighting the potential of similar compounds in managing conditions associated with cholinergic dysfunction (Kosasa et al., 1999).
Anti-inflammatory Properties
4-Benzylpiperidine, closely related to this compound, has shown anti-inflammatory properties in vitro. This is evidenced by its ability to stabilize cell membranes against heat and hypotonic saline-induced lysis, indicating potential as a source for new anti-inflammatory agents (Jayashree et al., 2017).
Transdermal Application for Cocaine-Use Disorder
The transdermal delivery of 4-Benzylpiperidine for treating cocaine-use disorder has been explored. This method of delivery is significant due to the benefits of transdermal systems and the efficacy of 4-Benzylpiperidine as a substitute agonist for cocaine-use disorder (Ganti et al., 2018).
Future Directions
Piperidines, including 2-Benzylpiperidine, are significant in the pharmaceutical industry, and there is ongoing research into their synthesis and applications . They are present in more than twenty classes of pharmaceuticals, and their derivatives have been the subject of many scientific papers . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important area of study .
Mechanism of Action
Target of Action
2-Benzylpiperidine hydrochloride primarily targets the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and responding actions in the brain .
Mode of Action
This compound boosts norepinephrine levels to around the same extent as d-amphetamine . It has very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter . This suggests that the compound primarily interacts with the norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft .
Biochemical Pathways
Increased norepinephrine levels can enhance the activity of post-synaptic neurons, potentially affecting various cognitive functions .
Result of Action
As a stimulant drug, this compound likely increases alertness and cognitive function by enhancing norepinephrine activity . Its effects are around one twentieth as potent as other similar drugs such as methylphenidate and desoxypipradrol .
Biochemical Analysis
Biochemical Properties
2-Benzylpiperidine hydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to boost norepinephrine levels to a similar extent as d-amphetamine, although it has minimal effects on dopamine levels. The compound’s binding affinity for the dopamine transporter is approximately 175 times lower than for the noradrenaline transporter . This interaction suggests that this compound primarily influences the noradrenergic system, which is involved in the regulation of attention, arousal, and stress responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to boost norepinephrine levels impacts the adrenergic receptors on the cell surface, leading to changes in intracellular signaling cascades. These changes can affect gene expression and cellular metabolism, potentially altering cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, this compound has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects may diminish over time due to metabolic degradation. Long-term exposure to the compound can lead to adaptive changes in cellular function, potentially resulting in tolerance or desensitization to its effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and increase alertness by boosting norepinephrine levels. At high doses, it may cause toxic or adverse effects, such as increased heart rate, hypertension, and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, which convert it into inactive metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and duration of action, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by the norepinephrine transporter, which facilitates its uptake into adrenergic neurons. Once inside the cell, this compound can accumulate in intracellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of adrenergic neurons, where it interacts with the norepinephrine transporter and other biomolecules. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
properties
IUPAC Name |
2-benzylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBYKFOQQDQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589591 | |
Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192872-58-5 | |
Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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